1,4-Dibromo-1,1,2,2-tetrafluorobutane
Overview
Description
1,4-Dibromo-1,1,2,2-tetrafluorobutane is a halogenated organic compound that is part of a broader class of fluorinated alkanes and alkenes. These compounds are of interest due to their unique physical and chemical properties, which are influenced by the presence of fluorine and bromine atoms within their molecular structure.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves halogenation reactions or nucleophilic substitutions. For instance, the synthesis of sterically hindered tetrafluorobenzene derivatives can be achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of bromofluorinated alkenes can start with the addition of bromine to chlorotrifluoroethylene, followed by further halogenation and ethylenation steps . These methods highlight the reactivity of fluorinated compounds and their potential for further chemical transformations.
Molecular Structure Analysis
The molecular structures of fluorinated compounds can be complex, with the potential for unusual bond angles and steric crowding due to the presence of bulky substituents. For example, X-ray crystallography has revealed large bond angles around phosphorus atoms in certain tetrafluorobenzene derivatives . Additionally, the molecular structures of halogenated compounds like 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol have been determined by X-ray diffraction, showing the influence of intramolecular interactions on the packing of molecules in the crystal .
Chemical Reactions Analysis
Fluorinated compounds can undergo a variety of chemical reactions, including redox processes, dehydrobromination, and Diels-Alder reactions. For instance, difluorodienes can be obtained from the double dehydrobromination of dibromo-difluorobutanes . Moreover, the reactivity of these compounds towards different dienophiles can vary, with some showing rapid reactions while others are unreactive .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often studied using spectroscopic methods, such as NMR spectroscopy. For example, a complete NMR investigation of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane provided insights into the chemical shifts and coupling constants, which are affected by temperature and solvent effects . The presence of fluorine and bromine atoms can significantly influence the properties of these molecules, such as their reactivity ratios in copolymerization reactions .
Scientific Research Applications
NMR Investigations : A study conducted nuclear magnetic resonance investigations on a compound related to 1,4-Dibromo-1,1,2,2-tetrafluorobutane, focusing on 19F, 13C, and 1H chemical shifts and coupling constants. This research aids in understanding the molecular structure and behavior of such compounds in various environments (Hinton & Jaques, 1975).
Synthesis and Crystal Structure : Another study focused on the synthesis of derivatives of 1,4-Dibromo-1,1,2,2-tetrafluorobutane and their crystal structures, demonstrating the compound's utility in creating novel materials with specific molecular arrangements (Fedorov et al., 1992).
Electrochemical Behavior : Research on the electrochemical reduction of 1,4-Dibromo-1,1,2,2-tetrafluorobutane and related compounds at carbon cathodes highlights its potential in electrochemical applications, including the production of various organic products (Pritts & Peters, 1995).
Organometallic Chemistry : A study on the synthesis and application of tetrafluoroethylene-containing acetylene derivatives demonstrates how 1,4-Dibromo-1,1,2,2-tetrafluorobutane can be used to create multi-functionalized organometallic compounds for various chemical applications (Konno et al., 2020).
Halogenated Enolates Synthesis : Research exploring the synthesis of halogenated enolates using 1,4-Dibromo-1,1,2,2-tetrafluorobutane derivatives reveals its role in creating complex organic compounds (Balaraman et al., 2016).
Nucleophilic Reactions : A study on the synthesis and reactions of fluorinated butanolides and butenolides, starting from a compound related to 1,4-Dibromo-1,1,2,2-tetrafluorobutane, highlights its role in creating novel compounds through nucleophilic reactions (Paleta et al., 2000).
Catalytic Reductions : Research into the catalytic reductions of dihaloalkanes, including compounds similar to 1,4-Dibromo-1,1,2,2-tetrafluorobutane, demonstrates its potential in catalytic processes (Dahm & Peters, 1996).
properties
IUPAC Name |
1,4-dibromo-1,1,2,2-tetrafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2F4/c5-2-1-3(7,8)4(6,9)10/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHCDEYFCNWSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066388 | |
Record name | 1,4-Dibromo-1,1,2,2-tetrafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-1,1,2,2-tetrafluorobutane | |
CAS RN |
18599-20-7 | |
Record name | 1,4-Dibromo-1,1,2,2-tetrafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18599-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1,4-dibromo-1,1,2,2-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018599207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1,4-dibromo-1,1,2,2-tetrafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Dibromo-1,1,2,2-tetrafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromo-1,1,2,2-tetrafluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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